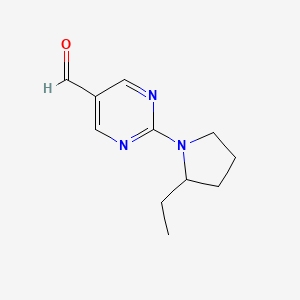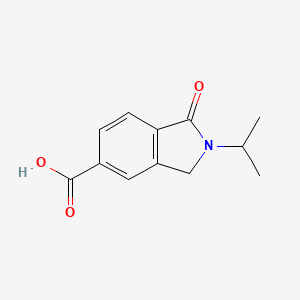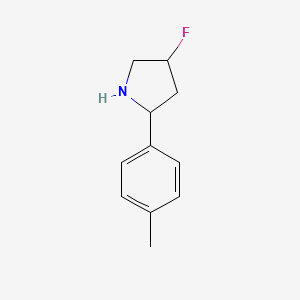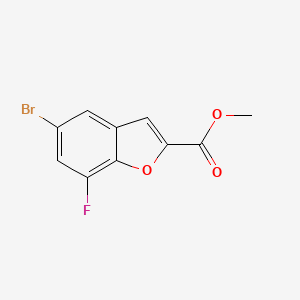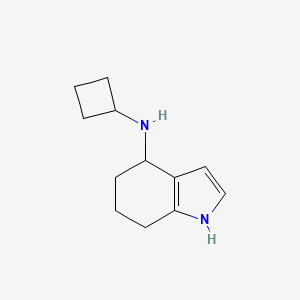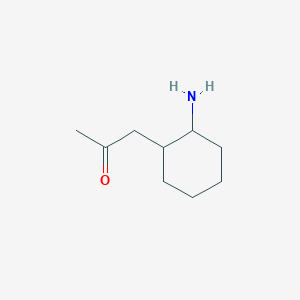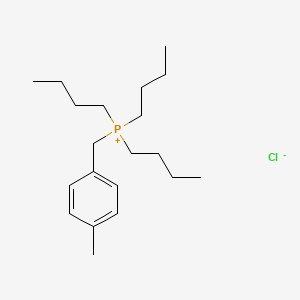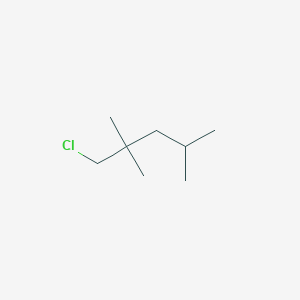![molecular formula C8H14ClNO B13156092 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride CAS No. 1955547-25-7](/img/structure/B13156092.png)
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)bicyclo[221]hept-5-en-2-ol hydrochloride is a bicyclic compound with a unique structure that includes both an amine and an alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride typically involves the reaction of norbornene derivatives with amine reagents. One common method includes the aminolysis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl) derivatives . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride involves its interaction with molecular targets through its amine and alcohol groups. These functional groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing pathways and processes within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol: A similar compound with an alcohol group but lacking the amine group.
Bicyclo[2.2.1]hept-5-en-2-one: A ketone derivative of the bicyclic structure.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: An aldehyde derivative with a similar bicyclic structure.
Uniqueness
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride is unique due to the presence of both an amine and an alcohol group within the same bicyclic structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1955547-25-7 |
|---|---|
Molekularformel |
C8H14ClNO |
Molekulargewicht |
175.65 g/mol |
IUPAC-Name |
2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c9-5-8(10)4-6-1-2-7(8)3-6;/h1-2,6-7,10H,3-5,9H2;1H |
InChI-Schlüssel |
JQAVAJKWYJBCOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)(CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


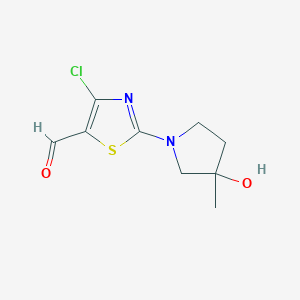
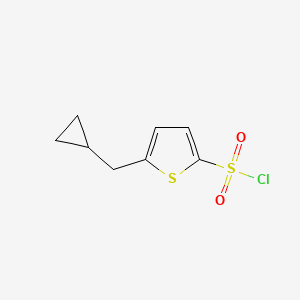
![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)

